molecular formula C20H25N7O3 B069315 Pentanoic acid, 5-(4-(2,4,7-triaminopteridin-6-yl)phenoxy)-, propyl ester CAS No. 167224-20-6

Pentanoic acid, 5-(4-(2,4,7-triaminopteridin-6-yl)phenoxy)-, propyl ester

Cat. No. B069315
M. Wt: 411.5 g/mol
InChI Key: ZHFNFZCSEJGXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentanoic acid, 5-(4-(2,4,7-triaminopteridin-6-yl)phenoxy)-, propyl ester, commonly known as PTX-2, is a synthetic compound that has been extensively studied due to its potential applications in scientific research. PTX-2 is structurally similar to the natural compound pterostilbene, which is found in blueberries and grapes and has been shown to have anti-inflammatory and anti-cancer properties. PTX-2 has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated.

Mechanism Of Action

The exact mechanism of action of PTX-2 is not fully understood, but it is believed to act on certain signaling pathways in the body, including the PI3K/Akt/mTOR pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival, and is often dysregulated in cancer cells. PTX-2 has been shown to inhibit this pathway, leading to decreased cell growth and proliferation.

Biochemical And Physiological Effects

PTX-2 has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels). PTX-2 has also been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines in the body.

Advantages And Limitations For Lab Experiments

One advantage of using PTX-2 in lab experiments is its high purity and stability, which allows for reproducible results. PTX-2 is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that PTX-2 is a synthetic compound, and its effects may not fully mimic those of natural compounds found in the body. Additionally, the exact mechanism of action of PTX-2 is not fully understood, which may make it difficult to interpret certain results.

Future Directions

There are several potential future directions for research involving PTX-2. One area of interest is the development of PTX-2 as a potential anti-cancer drug, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of PTX-2 and its effects on various signaling pathways in the body. Finally, PTX-2 may have potential applications in the treatment of other diseases, such as inflammatory disorders and cardiovascular disease, which warrant further investigation.

Synthesis Methods

PTX-2 can be synthesized using a variety of methods, including the reaction of 2,4,7-triaminopteridine with 4-bromophenol, followed by the reaction of the resulting intermediate with pentanoic acid and propyl alcohol. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to create the final compound in high yield and purity.

Scientific Research Applications

PTX-2 has been used extensively in scientific research due to its potential applications in various fields. For example, PTX-2 has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. PTX-2 has also been used as a research tool to investigate the role of certain signaling pathways in the body, as well as to study the effects of certain compounds on cellular processes.

properties

CAS RN

167224-20-6

Product Name

Pentanoic acid, 5-(4-(2,4,7-triaminopteridin-6-yl)phenoxy)-, propyl ester

Molecular Formula

C20H25N7O3

Molecular Weight

411.5 g/mol

IUPAC Name

propyl 5-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]pentanoate

InChI

InChI=1S/C20H25N7O3/c1-2-10-30-14(28)5-3-4-11-29-13-8-6-12(7-9-13)15-17(21)25-19-16(24-15)18(22)26-20(23)27-19/h6-9H,2-5,10-11H2,1H3,(H6,21,22,23,25,26,27)

InChI Key

ZHFNFZCSEJGXHR-UHFFFAOYSA-N

SMILES

CCCOC(=O)CCCCOC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N

Canonical SMILES

CCCOC(=O)CCCCOC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N

Other CAS RN

167224-20-6

synonyms

propyl 5-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]pentanoate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.